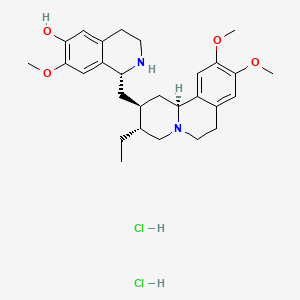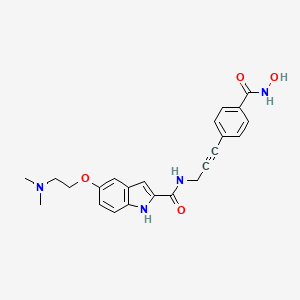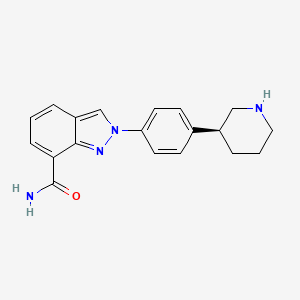
尼拉帕利
概述
描述
Niraparib is an orally active poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. It is marketed under the brand name Zejula and was first approved by the United States Food and Drug Administration on March 27, 2017 . Niraparib works by inhibiting the enzymes responsible for DNA repair, thereby inducing cytotoxicity in cancer cells .
科学研究应用
Niraparib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying poly (ADP-ribose) polymerase inhibition and DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes and DNA damage response.
Medicine: Primarily used in the treatment of ovarian, fallopian tube, and primary peritoneal cancers.
作用机制
Niraparib exerts its effects by inhibiting the poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. These enzymes play a crucial role in the repair of single-strand breaks in DNA. By inhibiting these enzymes, niraparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and ultimately causing cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .
安全和危害
Niraparib has a manageable tolerability profile with myelosuppression as the main safety concern. Hematological reactions were managed with monitoring and dose reduction or interruption . It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
While the future directions of Niraparib are not explicitly mentioned in the available resources, ongoing trials and biological rationale of combination treatments involving niraparib, with particular focus on antiangiogenic drugs, immune checkpoint inhibitors and cyclic GMP-AMP synthase stimulator of interferon genes (cGAS/STING) pathway are being explored .
生化分析
Biochemical Properties
Niraparib functions as a poly (ADP-ribose) polymerase inhibitor, specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, niraparib prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication. This accumulation ultimately results in cell death, particularly in cancer cells that are deficient in homologous recombination repair mechanisms .
Cellular Effects
Niraparib exerts significant effects on various types of cells, particularly cancer cells. It induces cytotoxicity by preventing the repair of DNA damage, leading to cell death. In addition to its direct cytotoxic effects, niraparib also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP enzymes, niraparib disrupts the normal functioning of these pathways, leading to altered gene expression and metabolic changes that contribute to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of niraparib involves its selective inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, niraparib prevents their activity, leading to the accumulation of DNA damage. This inhibition creates PARP-DNA complexes that interfere with DNA replication and transcription, ultimately causing cell death. Additionally, niraparib’s inhibition of PARP enzymes leads to the activation of the DNA damage response pathway, further promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of niraparib have been observed to change over time. Niraparib is generally stable and maintains its activity over extended periods. Long-term exposure to niraparib can lead to the development of resistance in some cancer cells. This resistance is often associated with the restoration of homologous recombination repair mechanisms, allowing cancer cells to repair DNA damage and survive .
Dosage Effects in Animal Models
In animal models, the effects of niraparib vary with different dosages. At lower doses, niraparib effectively inhibits PARP activity and induces cytotoxicity in cancer cells. At higher doses, niraparib can cause toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of niraparib to achieve maximum therapeutic benefit while minimizing toxicity .
Metabolic Pathways
Niraparib is primarily metabolized by carboxylesterases to form its major inactive metabolite, M1. This metabolite is further conjugated to form glucuronides, which are excreted via the urine and feces. The metabolic pathways of niraparib involve hydrolytic and conjugative reactions, with minimal involvement of oxidative pathways. This metabolic profile contributes to the elimination of niraparib and its metabolites from the body .
Transport and Distribution
Niraparib is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral administration and reaches peak plasma concentrations within a few hours. Niraparib is distributed widely in tissues, with high concentrations observed in the liver, kidneys, and spleen. The transport and distribution of niraparib are influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
Niraparib is localized primarily in the nucleus, where it exerts its effects on DNA repair processes. The subcellular localization of niraparib is facilitated by its ability to bind to PARP enzymes, which are predominantly nuclear proteins. This localization is crucial for niraparib’s activity, as it allows the drug to directly interact with its target enzymes and inhibit their function .
准备方法
Synthetic Routes and Reaction Conditions: Niraparib can be synthesized through various methods. One method involves the nitrobenzoic acid of 3-methyl as the starting material, which undergoes esterification, methyl hydroformylation, Schiff base reaction, cyclization, amidation, de-BOC, and chiral resolution to obtain niraparib with a purity of over 91% . Another method starts with 3-formyl-2-nitrobenzoic acid, which undergoes nitro reduction, diazotization, reduction, cyclization, substitution, isomer resolution, amidation, and BOC removal to achieve a purity of 97.51% .
Industrial Production Methods: The industrial production of niraparib involves similar synthetic routes but is optimized for higher yield and efficiency. The process includes the use of specific catalysts and reagents to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions: Niraparib undergoes various chemical reactions, including:
Oxidation: Niraparib can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can be used to modify the functional groups in niraparib.
Substitution: Niraparib can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .
相似化合物的比较
Niraparib is part of a class of drugs known as poly (ADP-ribose) polymerase inhibitors. Other similar compounds include:
Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian and breast cancer.
Rucaparib: Used for the treatment of ovarian cancer and being investigated for other cancers.
Talazoparib: Known for its high potency and used in the treatment of breast cancer.
Uniqueness of Niraparib: Niraparib is unique in its once-daily dosing regimen and its ability to be used regardless of biomarker status. It has shown efficacy in both BRCA-mutated and non-BRCA-mutated cancers, making it a versatile option in cancer therapy .
属性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1038915-60-4 | |
| Record name | Niraparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niraparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-4827, HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIRAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Niraparib?
A: Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]
Q2: How does Niraparib exert its antitumor effects?
A: Niraparib inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []
Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to Niraparib?
A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, Niraparib exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]
Q4: What are the downstream effects of Niraparib on DNA damage response pathways?
A: Niraparib treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []
Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for Niraparib?
A5: The provided research abstracts do not delve into the detailed chemical structure of Niraparib or its spectroscopic characteristics.
Q6: Is there information available about Niraparib's material compatibility or stability under various conditions?
A6: The provided research abstracts primarily focus on the biological and clinical aspects of Niraparib and do not provide details on its material compatibility or stability.
Q7: How is Niraparib administered, and what is its pharmacokinetic profile?
A: Niraparib is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] Niraparib demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []
Q8: Does Niraparib effectively cross the blood-brain barrier?
A: Yes, research indicates that Niraparib demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]
Q9: How does Niraparib's tumor exposure compare to its plasma exposure?
A: Notably, Niraparib exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]
Q10: How does the pharmacokinetic profile of Niraparib differ in Chinese patients compared to White patients?
A: Research suggests that the pharmacokinetic characteristics of Niraparib in Chinese patients are similar to those observed in White patients. []
Q11: What impact does body weight have on Niraparib's pharmacokinetics?
A: While baseline body weight has been found to have a modest impact on Niraparib's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]
Q12: How long does Niraparib maintain PARP inhibition?
A: Pharmacodynamic analysis shows that Niraparib can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []
Q13: What types of cancer has Niraparib shown efficacy against in clinical trials?
A: Clinical trials have demonstrated the efficacy of Niraparib in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]
Q14: Is Niraparib effective as a single agent or in combination therapies?
A: Niraparib has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]
Q15: Are there any known mechanisms of resistance to Niraparib?
A15: Resistance to PARP inhibitors, including Niraparib, is a complex issue. Factors influencing response include:
Q16: Is there cross-resistance between Niraparib and other PARP inhibitors?
A16: While the provided research abstracts do not explicitly address cross-resistance between Niraparib and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.
Q17: What are the common side effects observed with Niraparib treatment?
A17: The provided research abstracts focus on the scientific aspects of Niraparib and do not discuss detailed safety profiles or specific side effects.
Q18: What are the key biomarkers used to predict response to Niraparib therapy?
A18: Several biomarkers are used in clinical trials and practice to guide Niraparib treatment:
Q19: What are potential areas of future research regarding biomarkers for Niraparib?
A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)
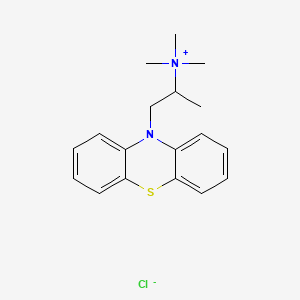
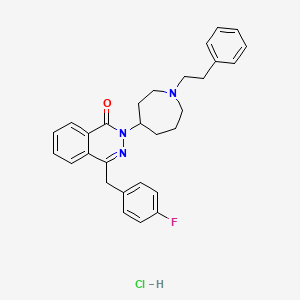
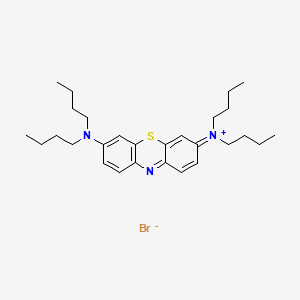


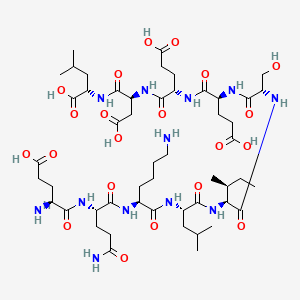

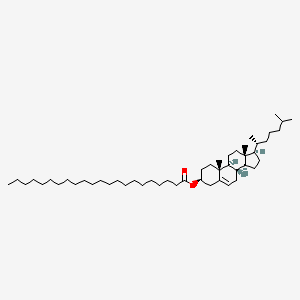
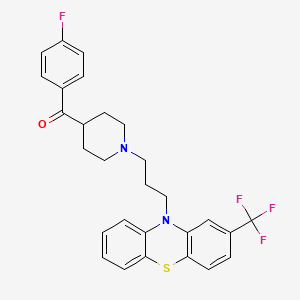
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
